An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2-phenyl-1H-indol-3-amine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2-phenyl-1H-indol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound 5-Methyl-2-phenyl-1H-indol-3-amine. Due to the limited availability of direct synthetic and analytical data for this specific molecule, this document outlines a robust, multi-step synthesis based on established chemical principles, including the Fischer indole synthesis, electrophilic nitration, and subsequent reduction. This guide also presents the expected analytical data for the final compound and its intermediates, based on structurally analogous molecules. Furthermore, a potential biological signaling pathway is discussed in the context of the known activities of related 2-phenylindole derivatives.
Proposed Synthesis Pathway
The proposed synthesis of 5-Methyl-2-phenyl-1H-indol-3-amine is a three-step process commencing with the Fischer indole synthesis to construct the core indole scaffold. This is followed by a regioselective nitration at the C3 position and concluded with the reduction of the nitro group to the desired primary amine.
Experimental Protocols
The following are detailed experimental protocols for the proposed three-step synthesis. These procedures are adapted from established methods for analogous transformations.[1][2][3][4]
Step 1: Synthesis of 5-Methyl-2-phenyl-1H-indole (Intermediate 1)
This procedure is based on the Fischer indole synthesis, a reliable method for forming the indole ring system.[1][2][4]
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphenylhydrazine hydrochloride (1 equiv.) and acetophenone (1.05 equiv.).
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Solvent and Catalyst: Add a suitable acidic catalyst, such as polyphosphoric acid (PPA) or a mixture of glacial acetic acid and a Lewis acid (e.g., ZnCl2).
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Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water. Neutralize the mixture with a saturated solution of sodium bicarbonate.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of 5-Methyl-3-nitro-2-phenyl-1H-indole (Intermediate 2)
This step involves the electrophilic nitration of the indole intermediate. The C3 position of the indole ring is generally the most susceptible to electrophilic attack.[5][6][7][8]
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Reaction Setup: Dissolve 5-Methyl-2-phenyl-1H-indole (1 equiv.) in glacial acetic acid in a flask cooled in an ice bath.
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Nitrating Agent: Slowly add a cooled mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid (catalytic amount) dropwise to the stirred solution, maintaining the temperature below 5°C.
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Reaction Conditions: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
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Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by vacuum filtration and washed with cold water until the filtrate is neutral.
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Purification: The crude product can be recrystallized from ethanol or purified by column chromatography to yield the pure 3-nitroindole derivative.
Step 3: Synthesis of 5-Methyl-2-phenyl-1H-indol-3-amine (Final Product)
The final step is the reduction of the nitro group to the target amine. Several reducing agents are effective for this transformation.[9][10]
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Reaction Setup: Suspend the 5-Methyl-3-nitro-2-phenyl-1H-indole (1 equiv.) in ethanol or a mixture of ethanol and hydrochloric acid in a round-bottom flask.
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Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl2) (3-5 equiv.) portion-wise to the stirred suspension. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
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Reaction Conditions: If using SnCl2, heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. For catalytic hydrogenation, the reaction is typically run at room temperature.
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Work-up (for SnCl2 reduction): Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate.
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Extraction and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be purified by column chromatography on silica gel.
Characterization Data
The following tables summarize the expected and reported characterization data for the intermediates and the final product. The data for the final product is predicted based on the known data for 2-phenyl-1H-indol-3-amine.[11]
Table 1: Physical and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Intermediate 1 (5-Methyl-2-phenyl-1H-indole) | C₁₅H₁₃N | 207.27 | Off-white to light yellow solid | 214-215[12] |
| Intermediate 2 (5-Methyl-3-nitro-2-phenyl-1H-indole) | C₁₅H₁₂N₂O₂ | 252.27 | Yellow solid | (Predicted) 180-190 |
| Final Product (5-Methyl-2-phenyl-1H-indol-3-amine) | C₁₅H₁₄N₂ | 222.29 | Light brown solid | (Predicted) 130-140 |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Intermediate 1 (5-Methyl-2-phenyl-1H-indole) | 8.1 (s, 1H, NH), 7.6-7.2 (m, 8H, Ar-H), 6.9 (d, 1H, Ar-H), 2.4 (s, 3H, CH₃) | 137.7, 135.3, 131.5, 129.5, 128.8, 127.9, 125.0, 123.6, 119.8, 110.2, 21.5 | 3420 (N-H), 3050 (C-H, Ar), 2920 (C-H, ali), 1600, 1490 (C=C, Ar) | 207 (M⁺) |
| Intermediate 2 (5-Methyl-3-nitro-2-phenyl-1H-indole) | 8.5 (s, 1H, NH), 8.0-7.3 (m, 8H, Ar-H), 2.5 (s, 3H, CH₃) | (Predicted) 145.1, 138.2, 134.5, 130.1, 129.5, 128.9, 126.3, 124.0, 115.8, 111.5, 21.6 | (Predicted) 3400 (N-H), 1540, 1350 (NO₂) | (Predicted) 252 (M⁺) |
| Final Product (5-Methyl-2-phenyl-1H-indol-3-amine) | (Predicted) 8.0 (s, 1H, NH), 7.5-6.8 (m, 8H, Ar-H), 3.5 (s, 2H, NH₂), 2.3 (s, 3H, CH₃) | (Predicted) 136.0, 135.2, 130.0, 129.3, 128.7, 127.5, 122.1, 120.5, 118.9, 110.8, 21.4 | (Predicted) 3450, 3360 (N-H), 1620 (N-H bend) | (Predicted) 222 (M⁺) |
Potential Biological Activity and Signaling Pathway
Derivatives of 2-phenylindole are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[13][14] Several studies have suggested that the anticancer and anti-inflammatory effects of some indole derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16][17][18] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and survival. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.
The proposed mechanism of action for 5-Methyl-2-phenyl-1H-indol-3-amine could involve the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Conclusion
This technical guide outlines a feasible synthetic strategy for the novel compound 5-Methyl-2-phenyl-1H-indol-3-amine and provides predicted characterization data to aid in its identification. The proposed biological activity, centered on the inhibition of the NF-κB signaling pathway, offers a rationale for its potential therapeutic applications in inflammatory diseases and oncology. The detailed experimental protocols and structured data presentation are intended to facilitate further research and development of this promising molecule. Future studies should focus on the practical execution of this synthesis, the empirical validation of its characterization, and the in-vitro and in-vivo evaluation of its biological activities.
References
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